(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
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Overview
Description
The compound contains several functional groups including a 1,2,4-oxadiazole ring, a phenyl ring, a pyrrolidine ring, and a tetrahydrobenzo[d]isoxazole ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,4-oxadiazole ring and the other functional groups. For example, the 1,2,4-oxadiazole ring can participate in a variety of reactions including nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its melting point .Scientific Research Applications
Synthesis and Characterization
Several studies focus on the synthesis and characterization of compounds with oxadiazole and isoxazole moieties. For instance, novel synthesis methods have been developed for 1,2,4-oxadiazoles and isoxazoles, which are of significant interest due to their potential biological activities. The synthesis involves reactions of specific precursors under controlled conditions, characterized by spectral and analytical methods (P. Reddy et al., 1986).
Biological Activity
Compounds featuring 1,2,4-oxadiazole and isoxazole rings have been synthesized and evaluated for their antibacterial activities. These studies suggest that modifications to the oxadiazole and isoxazole rings can lead to compounds with significant biological activities. For example, novel isoxazole-, 1,2,4 oxadiazole-, and methanone oxime derivatives were synthesized from specific chlorides and evaluated for their antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Bhavanarushi Sangepu et al., 2016).
Anticonvulsant Activity
Research into oxadiazole derivatives has also explored their potential anticonvulsant activity. A series of novel semicarbazones based on 1,3,4-oxadiazoles were synthesized and tested for anticonvulsant activities using various models. The studies aimed to establish a pharmacophoric model for anticonvulsant activity, indicating that compounds with these structural features could be promising candidates for developing new anticonvulsant drugs (H. Rajak et al., 2010).
Supramolecular Architecture
The crystal packing and supramolecular architecture of 1,2,4-oxadiazole derivatives have been investigated to understand the role of non-covalent interactions in their structures. These studies provide insights into the design of materials with desired physical and chemical properties, highlighting the importance of understanding molecular interactions in the development of new compounds (Kartikay Sharma et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-13-22-20(28-23-13)17-12-25(11-16(17)14-7-3-2-4-8-14)21(26)19-15-9-5-6-10-18(15)27-24-19/h2-4,7-8,16-17H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNCFXUFKXINQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NOC5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone |
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